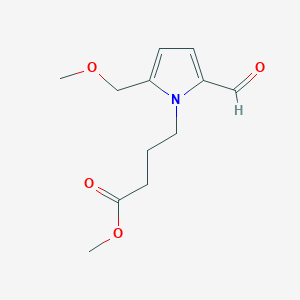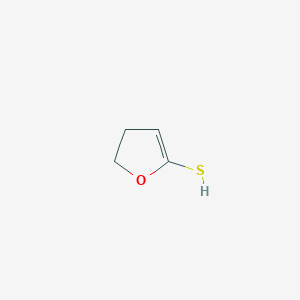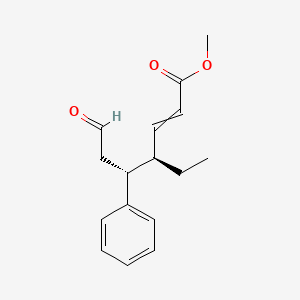
methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a conjugated double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of an appropriate aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can be compared with other similar compounds such as:
- Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate
- Ethyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
- Methyl (4R,5R)-4-ethyl-7-oxo-5-(4-chlorophenyl)hept-2-enoate
These compounds share similar structural features but differ in specific substituents, which can affect their chemical reactivity and biological activity
Propiedades
Número CAS |
827605-69-6 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate |
InChI |
InChI=1S/C16H20O3/c1-3-13(9-10-16(18)19-2)15(11-12-17)14-7-5-4-6-8-14/h4-10,12-13,15H,3,11H2,1-2H3/t13-,15-/m1/s1 |
Clave InChI |
XMEJMFWBUQEVEO-UKRRQHHQSA-N |
SMILES isomérico |
CC[C@H](C=CC(=O)OC)[C@@H](CC=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C=CC(=O)OC)C(CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


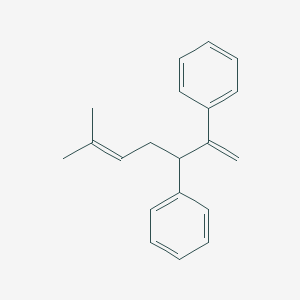
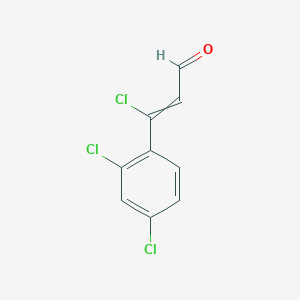
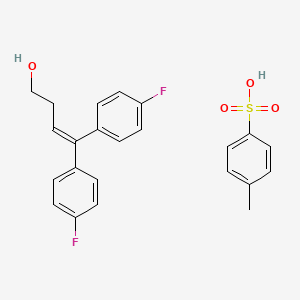
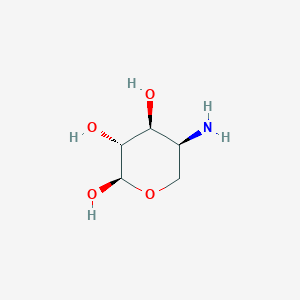
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
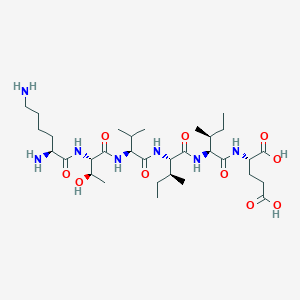
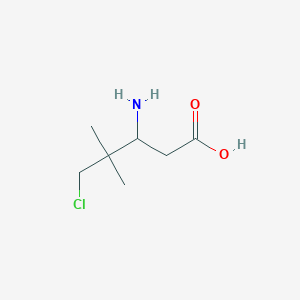
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
